molecular formula C9H10FNO3 B556614 3-fluoro-L-tyrosine CAS No. 7423-96-3

3-fluoro-L-tyrosine

Cat. No. B556614
CAS RN: 7423-96-3
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-L-tyrosine is a solid compound that belongs to the phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .


Synthesis Analysis

The enzymatic synthesis of 3-fluoro-L-tyrosine has been achieved through tyrosine phenol-lyase (TPL) catalyzed synthetic biological systems . In the process, o-fluorophenol was transformed into 3-fluoro-L-tyrosine, and the space–time yield reached 4.2 g/L/h in fed-batch fermentation (Conversion = 90.2%; Yield = 95.1%) .


Molecular Structure Analysis

The molecular formula of 3-fluoro-L-tyrosine is C9H10FNO3 . Its average weight is 199.179 and its monoisotopic mass is 199.064471396 .


Chemical Reactions Analysis

3-Fluoro-L-tyrosine belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group .


Physical And Chemical Properties Analysis

3-Fluoro-L-tyrosine is a white solid . It has a melting point of 260-261°C, a predicted boiling point of 362.4±42.0 °C, and a predicted density of 1.421±0.06 g/cm3 . It is soluble in water (9.8 g/L) .

Scientific Research Applications

  • Tubulin Tyrosine Ligase Activity : 3-fluoro-L-tyrosine has been used to study the activity of the enzyme tubulin-tyrosine ligase (TTL). It competitively inhibits the incorporation of tyrosine into the α-tubulin subunit, suggesting the non-essential nature of the hydrogen at the 3-position of the aromatic ring for TTLase activity. The use of fluorinated tubulin in [19F]NMR spectroscopy could enhance studies related to protein conformation and interactions (Monasterio et al., 1995).

  • PET Imaging : The compound 2-[18F]Fluoro-L-tyrosine, a variant of 3-fluoro-L-tyrosine, has been synthesized for positron emission tomography (PET) imaging to trace protein metabolism in vivo (Hess et al., 2002).

  • Fluorination of Tyrosines : Research on direct fluorination of L-tyrosine with [18F]F2 in acidic media shows increased yields of the 3-fluoro isomer, indicating a potential method for synthesizing fluorinated tyrosine derivatives for medical imaging (Vasdev et al., 2001).

  • Amino Acid Transporters and PET : The interaction of 3-fluoro-l-α-methyl-tyrosine with amino acid transporters has been explored to understand the uptake mechanism in PET imaging. It shows selectivity to LAT1 transporter, contributing to tumor-specific accumulation in PET scans (Wiriyasermkul et al., 2012).

  • Spectroscopic Probes : Fluorinated tyrosines like 3-fluoro-L-tyrosine have been evaluated as spectroscopic probes of local protein environments, showing high sensitivity to the hydrogen bonding strength of the surrounding environment (Reid et al., 2003).

  • Enzymatic Reactions : The use of 3-fluoro-L-tyrosine in studying enzyme reactions like the hydroxylation of tyrosines by mushroom tyrosinase, which leads to fluoride ion production, has been documented. This research contributes to understanding the mechanisms of enzyme-catalyzed reactions (Phillips et al., 1990).

  • Protein Engineering : Genetically encoding fluorosulfate-l-tyrosine, related to 3-fluoro-L-tyrosine, enables expansive covalent bonding in proteins, paving the way for biochemical research and protein engineering applications (Liu et al., 2021).

Safety And Hazards

3-Fluoro-L-tyrosine is toxic if swallowed . It should be stored locked up and disposed of to an approved waste disposal plant . It is stable but incompatible with strong oxidizing agents and strong reducing agents .

Future Directions

Fluorinated compounds, including 3-fluoro-L-tyrosine, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . This suggests a potential future direction for the research and application of 3-fluoro-L-tyrosine.

properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225227
Record name 3-Fluorotyrosine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-L-tyrosine

CAS RN

7423-96-3
Record name 3-Fluoro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorotyrosine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-L-tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Fluorotyrosine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxy-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUOROTYROSINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3-fluoro-L-tyrosine
Reactant of Route 3
Reactant of Route 3
3-fluoro-L-tyrosine
Reactant of Route 4
3-fluoro-L-tyrosine
Reactant of Route 5
3-fluoro-L-tyrosine
Reactant of Route 6
3-fluoro-L-tyrosine

Citations

For This Compound
200
Citations
N Vasdev, R Chirakal, GJ Schrobilgen… - Journal of Fluorine …, 2001 - Elsevier
… Kirk [7] has synthesized “cold” 3-fluoro-l-tyrosine and 3,5-difluoro-l-tyrosine, however, these multi-step syntheses are too time consuming to be of use for 18 F -labeling studies. In the …
Number of citations: 17 www.sciencedirect.com
N Vasdev, R Chirakal, R Ashique… - Journal of fluorine …, 2003 - Elsevier
… The synthesis of [ 18 F ]FNT was carried out by reaction of [ 18 F ]3-fluoro-l-tyrosine with NaNO 3 in TFA solvent for 5 min at 4 C. The radiochemical yield (RCY) of [ 18 F ]FNT was 96±2…
Number of citations: 12 www.sciencedirect.com
RS Phillips, RL Von Tersch, JG Fletcher… - Amino Acids: Chemistry …, 1990 - Springer
… in 6-fluoro-L-dopa, while 3-fluoro-L-tyrosine gives 5-fluoro-L-dopa. Both … from 3-fluoro-L-tyrosine, but not from 2-fluoro-L-tyrosine. … 2-Fluoro-L-tyrosine and 3-fluoro-L-tyrosine are readily …
Number of citations: 2 link.springer.com
P Wiriyasermkul, S Nagamori… - Journal of Nuclear …, 2012 - Soc Nuclear Med
l-3- 18 F-α-methyl tyrosine ( 18 F-FAMT) has been developed as a PET radiotracer for tumor imaging. Clinical studies have demonstrated the usefulness of 18 F-FAMT PET for the …
Number of citations: 130 jnm.snmjournals.org
RS Phillips, RL Von Tersch… - European journal of …, 1997 - Wiley Online Library
… 3-FluoroL-tyrosine has been shown to be biologically incorporated into proteins in place of tyrosine, and this property has been exploited for mechanistic studies of F-3-ketosteroid …
Number of citations: 16 febs.onlinelibrary.wiley.com
TE Walker, C Matheny, CB Storm… - The Journal of Organic …, 1986 - ACS Publications
… For example, using the reaction described for the synthesis of ring-labeled L-tyrosine, we have converted 2-fluorophenol and 3-fluorophenol to 3'-fluoro-L-tyrosine (75% yield) and 2'-…
Number of citations: 51 pubs.acs.org
E Hess, S Sichler, A Kluge, HH Coenen - Applied Radiation and Isotopes, 2002 - Elsevier
… by a HPLC (250×4 mm Phenomex AQUA C18, 5 μ, 125A; water:acetic acid 98:2 (v:v); 1.00 ml/min; 282 nm) which allows the separation of l-tyrosine, 2-fluoro- and 3-fluoro-l-tyrosine. …
Number of citations: 50 www.sciencedirect.com
VI Lozinsky, NG Faleev, AL Zubov, SB Ruvinov… - Biotechnology …, 1989 - Springer
The cells ofCitrobacter intermedius (containing L-tyrosine phenol lyase which catalyses the synthesis of 3-fluoro-L-tyrosine fromo-fluorophenol, pyruvate and ammonia) were entrapped …
Number of citations: 41 link.springer.com
RS Phillips, JG Fletcher, RL Von Tersch… - Archives of biochemistry …, 1990 - Elsevier
… and 3-fluoro-L-tyrosine with mushroom … The reaction mixtures contained 1 mM 2.fluoro- or 3-fluoro-L-tyrosine, … tyrosines are good substrates; however, 3-fluoro-L-tyrosine …
Number of citations: 37 www.sciencedirect.com
JJ Aerts, AR Plenevaux, CF Lemaire, F Giacomelli… - BMC medical …, 2008 - Springer
Background Several fluorine-18 labelled fluoroamino acids have been evaluated as tracers for the quantitative assessment of cerebral protein synthesis in vivo by positron emission …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.